N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide is a complex organic compound with the molecular formula C16H21N3O2S and a molecular weight of 319.4 g/mol This compound is characterized by its unique thieno[2,3-c]pyran structure, which is a fused ring system containing sulfur and oxygen atoms
Preparation Methods
The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyran Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyran ring system.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include bases, acids, and catalysts such as piperidine, triethylamine, and various metal catalysts . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s unique thieno[2,3-c]pyran structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Biological Research: The compound can be used as a tool in biological research to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with proteins involved in signal transduction and cellular regulation .
Comparison with Similar Compounds
N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-piperidinecarboxamide can be compared with other similar compounds, such as:
N-(3-Cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N’-(2-hydroxyethyl)ethanediamide: This compound has a similar thieno[2,3-c]pyran structure but differs in the functional groups attached to the ring system.
N-(3-Cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)decanamide: This compound also shares the thieno[2,3-c]pyran core but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
903197-50-2 |
---|---|
Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4g/mol |
IUPAC Name |
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2)8-11-12(9-17)14(22-13(11)10-21-16)18-15(20)19-6-4-3-5-7-19/h3-8,10H2,1-2H3,(H,18,20) |
InChI Key |
VVADUDMEGWBKLM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)N3CCCCC3)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)N3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.